(4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
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Overview
Description
(4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is an organic compound characterized by the presence of a fluorophenyl group and a tetramethylphenylsulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine typically involves the reaction of 4-fluoroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- (4-Chlorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
- (4-Bromophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
- (4-Methylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
Comparison: Compared to its analogs, (4-Fluorophenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
Molecular Formula |
C16H18FNO2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-10-9-11(2)13(4)16(12(10)3)21(19,20)18-15-7-5-14(17)6-8-15/h5-9,18H,1-4H3 |
InChI Key |
IITAXJLAKZGALW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)F)C)C |
Origin of Product |
United States |
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